Ethyl imidazo[1,2-a]pyrazine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl imidazo[1,2-a]pyrazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)7-5-11-8-6-10-3-4-12(7)8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLWTMXBSLVISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201212084 | |
| Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286754-14-0 | |
| Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286754-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyrazine-3-carboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201212084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl imidazo[1,2-a]pyrazine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyrazine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out at room temperature and yields the desired product after purification.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
EIPC has been investigated for its antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Recent studies have shown that imidazo[1,2-a]pyrazine derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb), including both multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. For instance, compounds derived from EIPC have demonstrated promising minimum inhibitory concentrations (MICs) ranging from 0.03 to 5.0 μM against Mtb H37Rv strains, indicating their potential as anti-TB agents .
Anticancer Properties
The imidazo[1,2-a]pyrazine framework has been associated with anticancer activity. EIPC derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7). Some derivatives showed non-cytotoxic profiles while maintaining potent activity against cancer cells, suggesting a favorable therapeutic index .
Synthetic Pathways
The synthesis of EIPC typically involves the reaction of appropriate pyrazine derivatives with ethyl carboxylates under specific catalytic conditions. Recent advances in synthetic methodologies have improved yields and selectivity for producing EIPC and its analogs . These synthetic strategies are crucial for developing a library of compounds that can be screened for biological activity.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is vital for optimizing the efficacy of EIPC derivatives. SAR studies have indicated that modifications at specific positions on the imidazo[1,2-a]pyrazine ring can enhance biological activity. For example, introducing bulky lipophilic groups has been associated with increased potency against Mtb .
Case Studies
Mechanism of Action
The mechanism of action of ethyl imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine Derivatives
Ethyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 81803-60-3) shares structural similarity but replaces the pyrazine ring with a pyridine. Key differences include:
- Biological Activity : Imidazo[1,2-a]pyridine derivatives exhibit superior antimicrobial potency. For example, imidazo[1,2-a]pyridine-2-carboxylic acid hydrazides show MICs (Minimum Inhibitory Concentrations) as low as 1–2 μM against bacterial strains, whereas imidazo[1,2-a]pyrazine analogs require higher concentrations (5–9 μM) .
- Synthetic Accessibility : Pyridine derivatives are often synthesized via iodine-catalyzed cyclization or aqueous hydroamination, which are cost-effective and scalable . Pyrazine derivatives may require palladium-catalyzed cross-coupling for functionalization .
Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidine derivatives (e.g., ethyl 6-chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylate) differ in nitrogen positioning:
- Antimicrobial Activity : Imidazo[1,2-a]pyrimidines exhibit MICs comparable to pyrazines but are less potent than pyridines. This suggests nitrogen placement at the 6 or 7 position (pyrimidine/pyrazine) retains partial activity, but the absence of a third nitrogen (as in pyridines) optimizes potency .
- Metabolic Stability : Saturation of the pyrazine ring (e.g., ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate HCl) improves solubility and metabolic stability, making it favorable for pharmacokinetic optimization .
Imidazo[1,5-a]pyridine Derivatives
Ethyl imidazo[1,5-a]pyridine-3-carboxylate (CAS 81803-60-3) differs in ring connectivity:
- Cytoprotective Properties: Imidazo[1,5-a]pyridines with amino or cyanomethyl substituents demonstrate gastric antisecretory and cytoprotective effects, as seen in antiulcer agents like Sch 28080. Pyrazine analogs are less explored in this context .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
Ethyl imidazo[1,2-a]pyrazine-3-carboxylate (EIPC) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
EIPC is characterized by its unique structural features, specifically the imidazo[1,2-a]pyrazine ring fused with a carboxylate group. Its molecular formula is , which contributes to its diverse biological activities. The compound's structural characteristics are crucial for understanding its interaction with biological macromolecules.
| Property | Details |
|---|---|
| Molecular Formula | C₉H₉N₃O₂ |
| Structural Features | Imidazo[1,2-a]pyrazine ring |
| Potential Applications | Antiparasitic, anti-inflammatory, anticancer |
Antiparasitic Effects
Recent studies have indicated that EIPC exhibits significant antiparasitic activity. For instance, exploratory toxicology studies have shown that derivatives of imidazo[1,2-a]pyridine, closely related to EIPC, demonstrate efficacy against trichomoniasis and amoebiasis. These studies suggest that EIPC could be a candidate for further evaluation in treating these infections due to its favorable safety profile and effectiveness in preliminary assays .
Anti-inflammatory Properties
EIPC has also been linked to anti-inflammatory effects. Research indicates that compounds within the imidazo family can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation. The exact mechanisms remain under investigation but may involve the inhibition of pro-inflammatory cytokines .
Antitumor Activity
The compound has shown promise as an anticancer agent. A study on imidazo[1,2-a]pyrazine derivatives demonstrated that certain analogs could inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway involved in immune response and tumor growth inhibition. One derivative exhibited an IC50 value of 5.70 nM against ENPP1 and significantly enhanced antitumor efficacy when combined with anti-PD-1 antibody treatment in murine models .
Case Studies and Research Findings
Several key studies highlight the biological activity of EIPC:
- Antiparasitic Activity : A study involving various imidazo[1,2-a]pyridine derivatives found promising results against parasites responsible for trichomoniasis and amoebiasis, suggesting that EIPC may share similar properties .
- Anti-inflammatory Mechanisms : Research on related compounds indicates potential pathways through which EIPC can exert anti-inflammatory effects by targeting specific cytokines involved in inflammatory responses .
- Antitumor Efficacy : The identification of EIPC derivatives as ENPP1 inhibitors suggests a novel approach to enhancing immune responses in cancer therapy. The combination therapy showed significant tumor growth inhibition rates (77.7%) in preclinical models .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of EIPC typically involves multi-step procedures that can yield various derivatives with distinct biological activities. Understanding the structure-activity relationship (SAR) is crucial for optimizing these compounds for specific therapeutic applications.
Key Findings from SAR Studies
- Modification of Functional Groups : Alterations in functional groups on the imidazo ring can lead to enhanced selectivity and potency against specific biological targets.
- Impact on Lipophilicity : Variations in the molecular structure can significantly affect the lipophilicity of the compounds, influencing their absorption and distribution within biological systems .
Q & A
Q. What are the primary synthetic routes for Ethyl imidazo[1,2-a]pyrazine-3-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via cyclization strategies, such as the Sandmeyer reaction using N-propargylaminopyridines under anhydrous conditions (e.g., toluene at 100°C), yielding ~65% for piperazine-fused analogues . Aqueous methods without catalysts (e.g., hydroamination) also provide moderate yields, while Ag-catalyzed aminooxygenation in acetonitrile optimizes imidazo[1,2-a]pyridine-3-carbaldehyde derivatives, a key intermediate . Select solvents (toluene vs. water) and catalysts (Ag vs. iodine) critically affect regioselectivity and byproduct formation.
Q. How is structural characterization performed for this compound and its derivatives?
Key techniques include:
- NMR spectroscopy to confirm regiochemistry of substituents (e.g., C-3 vs. C-2 positions).
- HPLC-MS for purity assessment, especially in combinatorial libraries .
- X-ray crystallography to resolve fused-ring conformations, as seen in piperazine/quinoxaline analogues .
Advanced Research Questions
Q. How do substituents at the C-3 position affect reactivity in Friedel-Crafts acylations, and what catalytic systems optimize functionalization?
Substituents like acetyl groups at C-3 modulate electrophilicity. Lewis acid-catalyzed Friedel-Crafts acylation (e.g., AlCl₃ or FeCl₃) enables selective acetylation, with catalytic Ag or iodine improving yields in heterogeneous systems . Electron-donating groups (e.g., methyl) enhance electrophilic substitution, while steric hindrance from bulkier groups (e.g., tert-butyl) reduces conversion rates . Optimization tables (e.g., Table 1 in ) detail solvent, temperature, and catalyst ratios for >80% yields.
Q. What strategies resolve contradictions in biological activity data across imidazo[1,2-a]pyrazine derivatives?
Discrepancies arise from:
- Nitrogen positioning : Imidazo[1,2-a]pyrazines with N at the 7-position (vs. 5 or 6 in pyrimidine/pyridine analogues) show reduced antimicrobial activity (MICs 1–9 μM) .
- Substituent polarity : 4-Amino-substituted quinoxaline derivatives inhibit IKK kinase effectively, but hydrophobic groups (e.g., bromo) may reduce solubility and bioavailability .
- Assay conditions : Variations in media (e.g., GAS vs. 7H12) alter MIC values by 2–3 fold, necessitating standardized protocols .
Q. How can computational modeling guide the design of imidazo[1,2-a]pyrazine-based inhibitors?
Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like IKK or inflammatory enzymes. For example:
- Hydrogen-bond interactions : Carboxylate esters at C-3 form H-bonds with kinase active sites .
- π-π stacking : Aromatic fused rings enhance binding to hydrophobic pockets, as observed in acetylated derivatives .
- MD simulations assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize synthetic targets .
Methodological Challenges
Q. What are the limitations of current catalytic systems for synthesizing ethyl-substituted derivatives?
- Silver catalysts : Require inert conditions and generate stoichiometric waste, complicating scale-up .
- Iodine-mediated cyclization : Limited to electron-rich substrates and may over-functionalize sensitive positions .
- Solvent dependency : Aqueous systems reduce toxicity but struggle with hydrophobic intermediates .
Q. How can researchers mitigate side reactions during intramolecular cyclization?
- Temperature control : Lowering reaction temps (e.g., 80°C vs. 100°C) reduces dimerization in piperazine syntheses .
- Protecting groups : tert-Butoxycarbonyl (Boc) groups prevent unwanted nucleophilic attacks on amines .
- Flow chemistry : Continuous reactors minimize residence time, suppressing byproduct formation in Friedel-Crafts reactions .
Biological Evaluation
Q. What in vitro models are suitable for assessing anti-inflammatory activity of these compounds?
- RAW 264.7 macrophages : Measure NO inhibition (IC₅₀ values) for acetylated derivatives .
- IKKβ enzymatic assays : Quantify kinase inhibition (Ki values) using fluorescent ATP analogues .
- Cytokine profiling : ELISA-based detection of TNF-α/IL-6 in LPS-stimulated PBMCs .
Q. How do pharmacokinetic properties vary with structural modifications?
- LogP values : Bromo/cyano substituents increase lipophilicity (LogP >3), enhancing blood-brain barrier penetration but reducing solubility .
- Metabolic stability : Ethyl esters undergo hepatic hydrolysis to carboxylic acids, as shown in rat microsomal studies .
Emerging Directions
Q. Can imidazo[1,2-a]pyrazines serve as photoactivatable probes for cellular imaging?
Preliminary studies suggest:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
